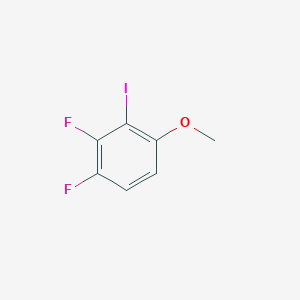

1,2-Difluoro-3-iodo-4-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-difluoro-3-iodo-4-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2IO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJBZAWEAMZDTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,2 Difluoro 3 Iodo 4 Methoxybenzene

Strategic Approaches to Fluorinated Aromatic Synthesis

The strategic incorporation of fluorine into aromatic rings is a cornerstone of modern medicinal, agrochemical, and materials chemistry. rsc.orglongdom.org The unique properties conferred by fluorine atoms necessitate the development of specialized synthetic methods. longdom.org These methods can be broadly classified by the nature of the fluorine source used.

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming carbon-fluorine bonds, especially in electron-deficient aromatic systems. In this process, a nucleophilic fluoride (B91410) source displaces a leaving group on the aromatic ring. Traditional methods often require harsh conditions and high-boiling polar solvents. rsc.org However, recent advancements have focused on developing more practical and environmentally friendly protocols.

Mechanochemistry, which uses mechanical force to induce chemical reactions, has emerged as a sustainable alternative to solvent-based synthesis. nih.gov In the context of aromatic fluorination, solid-state mechanochemical protocols offer rapid reaction times and eliminate the need for hazardous solvents. rsc.orgrsc.org

A simple and effective mechanochemical method for solid-state aromatic nucleophilic fluorination has been developed using potassium fluoride (KF) and a quaternary ammonium (B1175870) salt. rsc.org This protocol involves ball-milling the reactants, where the mechanical agitation is essential for the reaction's efficiency. rsc.org For instance, while a neat, stirred reaction of 2-chloro-5-nitropyridine (B43025) with KF at 130°C showed only 5% conversion after an hour, the same reaction under mechanochemical conditions reached quantitative yield in the same timeframe. rsc.org This approach is not only faster but also more cost-effective and environmentally sound than traditional solution-based methods. rsc.org The process is believed to proceed through the in situ formation of a more reactive fluorinating agent, such as tetraethylammonium (B1195904) fluoride (Et4NF), from the combination of KF and the phase-transfer catalyst. rsc.org This technique has been successfully applied to synthesize a variety of N-heteroaryl fluorides and could be adapted for precursors to compounds like 1,2-Difluoro-3-iodo-4-methoxybenzene. rsc.orgrsc.org

Table 1: Comparison of Thermal vs. Mechanochemical SNAr Fluorination

| Parameter | Conventional Heating (Test Tube, 130°C) | Mechanochemical Milling (Ball Mill) | Reference |

|---|---|---|---|

| Reaction Time | 24 hours | 1 hour | rsc.org |

| Yield | 61% | 100% (Quantitative) | rsc.org |

| Solvent | None (Neat) | None (Solid-State) | rsc.org |

| Key Requirement | High Temperature | Mechanical Agitation | rsc.org |

Developing solvent-free and environmentally benign fluorination methods is a key goal in green chemistry. longdom.orgrsc.org These methods reduce waste, avoid toxic and high-boiling solvents, and often lead to easier product isolation. researchgate.netresearchgate.net Solventless fluorination of electron-rich aromatic compounds can be achieved by grinding the substrate with an electrophilic fluorinating agent like Selectfluor™ F-TEDA-BF4. researchgate.net This protocol allows for the efficient isolation of fluorinated products through vacuum sublimation, yielding high purity and low environmental factor (E-factor) values. researchgate.net

Another approach involves the use of N-fluorobenzenesulfonimide (NFSI) for the fluorination of phenols, phenol (B47542) ethers, and methylbenzenes under solvent-free conditions. researchgate.net These reactions can exhibit greater selectivity compared to reactions conducted in a solvent. researchgate.net For certain fluorinated epoxides, reactions with halogens can be catalyzed by nickel powder or copper(I) iodide at elevated temperatures without any solvent, providing a general synthesis for useful fluorinated compounds. nih.gov Such green methodologies are crucial for the large-scale, sustainable production of complex fluorinated molecules. longdom.org

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source ("F+"). wikipedia.org This strategy is complementary to nucleophilic methods and is particularly useful for electron-rich aromatic systems. The development of stable, selective, and safe electrophilic fluorinating agents has been a major focus in this area. organicreactions.org

Reagents containing a nitrogen-fluorine (N-F) bond have become the most important class of electrophilic fluorinating agents due to their stability, ease of handling, and selectivity. wikipedia.orgrsc.org These reagents are generally safer than elemental fluorine or oxygen-fluorine compounds. wikipedia.orgorganicreactions.org They are categorized as either neutral reagents, like N-fluorobenzenesulfonimide (NFSI), or cationic quaternary ammonium salts, such as Selectfluor™. rsc.org Cationic reagents are typically more powerful fluorinating agents. organicreactions.orgresearchgate.net

NFSI is a mild, crystalline solid that is highly soluble and used for fluorinating a wide range of compounds, including aromatic and aliphatic substrates. nih.govorganic-chemistry.org It can be used for the direct fluorination of C-H bonds in (hetero)aromatic compounds, often mediated by a catalyst. nih.gov For example, the synthesis of 5-fluoropyrazoles has been achieved by direct lithiation followed by fluorination with NFSI. nih.gov Selectfluor™, a derivative of the DABCO diamine, is another widely used reagent that offers high efficiency for fluorinating various nucleophiles. wikipedia.orgresearchgate.net The choice of N-F reagent allows for tuning the reactivity to suit the specific substrate, which is critical when synthesizing polysubstituted aromatics where regioselectivity is key. organicreactions.org

Table 2: Common N-Fluoro Reagents for Electrophilic Fluorination

| Reagent Name | Abbreviation | Class | Key Characteristics | Reference |

|---|---|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Neutral | Mild, stable, crystalline solid; versatile for C-H fluorination. | wikipedia.orgnih.gov |

| Selectfluor™ | F-TEDA-BF4 | Cationic | Powerful, efficient, and widely used for various nucleophiles. | wikipedia.orgresearchgate.net |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral | Effective for fluorinating aryl Grignard and aryllithium reagents. | wikipedia.org |

Hypervalent iodine reagents have gained significant attention in organic synthesis due to their mild reaction conditions and environmentally friendly nature. arkat-usa.org In the context of fluorination, iodoarenes can act as catalysts to facilitate the transfer of a fluorine atom. One strategy involves the in situ generation of a hypervalent iodine fluoride species (ArIF₂) from a catalytic amount of an iodoarene, an oxidant (like m-chloroperoxybenzoic acid, mCPBA), and a fluoride source (such as hydrogen fluoride-pyridine). rsc.org This active species can then perform nucleophilic fluorination on substrates like β-dicarbonyl compounds. rsc.org

Alternatively, oxidized iodoarenes (OIAs), prepared by oxidizing iodoarenes with mCPBA, can serve as precursors for radiofluorination without the need for a catalyst. acs.orgnih.gov These intermediates react with a fluoride source to produce the corresponding fluoroarene. acs.org DFT studies have shown that the electrophilic attack of a fluorinating agent can occur competitively at either a metal center (in organometallic complexes) or at an iodo ligand, generating an I-F species that facilitates fluorination. nih.gov This catalytic approach, where the iodoarene is regenerated in the reaction cycle, represents an efficient and atom-economical method for synthesizing fluorinated aromatic compounds. arkat-usa.orgthieme-connect.com

Halogen Exchange Reactions for Fluorine Introduction

The introduction of fluorine atoms onto an aromatic ring can be effectively achieved through halogen exchange (Halex) reactions. acsgcipr.orgwikipedia.org This nucleophilic aromatic substitution (SNAr) process involves the displacement of a leaving group, typically a chloride or bromide, by a fluoride anion. acsgcipr.orgwikipedia.org The Halex reaction is a cornerstone of industrial aromatic fluorination due to its use of inexpensive fluoride sources like potassium fluoride (KF). nih.gov

For the synthesis of a difluorinated compound like this compound, a potential precursor could be a corresponding dichloro- or dibromo-methoxybenzene derivative. The reaction is typically carried out at high temperatures in polar aprotic solvents. acsgcipr.orgwikipedia.org The efficiency of the Halex process is significantly influenced by the electronic nature of the substrate; it works best on electron-deficient arenes where the addition of the fluoride ion to form a Meisenheimer complex is the rate-determining step. nih.govresearchgate.net

Key parameters for a successful Halex reaction are summarized in the table below.

| Parameter | Description | Examples |

| Fluoride Source | The choice of fluoride salt affects reactivity and solubility. | KF (spray-dried), CsF, Tetrabutylammonium fluoride (TBAF) acsgcipr.orgwikipedia.org |

| Solvent | High-boiling polar aprotic solvents are typically used. | Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), Sulfolane wikipedia.org |

| Catalyst | Phase transfer catalysts are often employed to enhance the solubility and nucleophilicity of the fluoride anion. | Quaternary ammonium or phosphonium (B103445) salts |

| Temperature | High temperatures are generally required to overcome the activation energy of the reaction. | 150-250 °C wikipedia.org |

For the synthesis of aryl fluorides, aryl chlorides are often better substrates than the corresponding bromides or iodides because the higher electronegativity of chlorine enhances the rate-determining nucleophilic attack. nih.govresearchgate.net

Synthesis of the Iodoarene Moiety

The introduction of the iodine atom at a specific position on the substituted benzene (B151609) ring is a critical step that dictates the final structure of the target molecule.

The regioselective iodination of an activated aromatic ring, such as a difluoro-methoxybenzene precursor, is typically achieved through electrophilic aromatic substitution. The methoxy (B1213986) group is a strong activating group, directing incoming electrophiles to the ortho and para positions. youtube.com In the case of 1,2-difluoro-4-methoxybenzene, the position ortho to the methoxy group and flanked by two fluorine atoms is the target for iodination.

Various reagents and conditions have been developed for the mild and selective iodination of electron-rich arenes. organic-chemistry.org Iodine itself is a relatively weak electrophile, so it often requires activation by an oxidizing agent or a Lewis acid. masterorganicchemistry.comwikipedia.org

The table below outlines several common methods for the regioselective iodination of activated aromatic rings.

| Reagent System | Substrate Type | Key Features |

| N-Iodosuccinimide (NIS) / Acid Catalyst | Activated arenes (e.g., anisoles, phenols) | Mild conditions, high yields, and good regioselectivity. Trifluoroacetic acid is an effective catalyst. organic-chemistry.org |

| Iodine / Oxidizing Agent | Electron-rich arenes | Oxidants like H₂O₂ or nitric acid generate a more potent electrophilic iodine species (I⁺). wikipedia.orglibretexts.orgresearchgate.net |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) / Catalyst | Activated arenes and heterocycles | Can be activated by thiourea (B124793) or disulfide catalysts under mild conditions. organic-chemistry.org |

| Iodine / Silver Salts | Phenols, anisoles, anilines | Silver salts like Ag₂SO₄ can promote iodination with high regioselectivity, which is influenced by the solvent. nih.gov |

Given the electronic properties of a 1,2-difluoro-4-methoxybenzene precursor, methods utilizing NIS with an acid catalyst or an iodine/oxidizing agent system would be suitable for achieving iodination at the C-3 position.

The methoxy group can be introduced onto the aromatic ring at various stages of the synthesis, often through nucleophilic aromatic substitution (SNAr) by displacing a suitable leaving group, such as a halogen, with a methoxide (B1231860) source like sodium methoxide. acs.orgmasterorganicchemistry.com For this reaction to be effective, the aromatic ring must be activated by electron-withdrawing groups ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com

Alternatively, the synthesis may start from a precursor that already contains a hydroxyl group, which can then be converted to a methoxy group via Williamson ether synthesis. This involves deprotonating the phenol with a base to form a phenoxide, which then acts as a nucleophile to displace a leaving group on a methylating agent like methyl iodide or dimethyl sulfate.

Convergent and Divergent Synthetic Routes to this compound

The assembly of the target molecule can be approached through either a stepwise (linear) functionalization of a simple starting material or through more convergent strategies that combine pre-functionalized fragments.

A stepwise, or linear, synthesis involves the sequential introduction of the fluoro, methoxy, and iodo substituents onto a benzene ring. libretexts.orgfiveable.me The order of these reaction steps is critical to ensure the correct regiochemical outcome, as the directing effects of the existing substituents will influence the position of the next incoming group. pressbooks.pub

One plausible stepwise route could begin with 1,2-difluorobenzene. Introduction of the methoxy group would likely proceed via nitration, followed by reduction to an aniline (B41778), diazotization, and substitution with a hydroxyl group, which is then methylated. However, a more direct approach might involve the nucleophilic aromatic substitution of a leaving group on a difluorinated ring. Once 1,2-difluoro-4-methoxybenzene is formed, the final step would be the regioselective iodination at the C-3 position, as described in section 2.2.1. The activating and ortho,para-directing methoxy group, combined with the deactivating effect of the fluorine atoms, would direct the iodine to the desired position.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, such as n-butyllithium, and directs deprotonation to the adjacent ortho position. wikipedia.orgsemanticscholar.org Both methoxy and fluorine groups can act as DMGs, with the methoxy group being moderately effective. organic-chemistry.orgsemanticscholar.org

In a potential synthesis of this compound, a precursor like 1,2-difluoro-4-methoxybenzene could be subjected to ortho-lithiation. The methoxy group would direct the lithiation to the C-3 position. Quenching the resulting aryllithium intermediate with an electrophilic iodine source, such as molecular iodine (I₂), would install the iodine atom with high regioselectivity. commonorganicchemistry.comuwindsor.ca

| Lithiation Approach | Description | Key Reagents |

| Directed Ortho-Metalation (DoM) | A directing group on the aromatic ring guides an organolithium base to deprotonate the ortho position, creating a nucleophilic site. wikipedia.org | Directing Group (e.g., -OCH₃, -F), Organolithium Base (e.g., n-BuLi, s-BuLi), Electrophile (e.g., I₂) commonorganicchemistry.comuwindsor.ca |

| Halogen-Lithium Exchange | An existing halogen atom (typically Br or I) is exchanged for a lithium atom using an organolithium reagent. This is a very fast reaction. numberanalytics.comwikipedia.org | Aryl Halide (Ar-Br, Ar-I), Organolithium Reagent (e.g., n-BuLi, t-BuLi) wikipedia.orgharvard.edu |

Alternatively, a halogen-lithium exchange strategy could be employed. numberanalytics.com This would involve a precursor such as 3-bromo-1,2-difluoro-4-methoxybenzene. Treatment with an organolithium reagent like n-butyllithium would rapidly exchange the bromine for lithium. wikipedia.org The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org The resulting lithiated species can then be trapped with iodine to yield the final product. This method is particularly useful for preparing organolithium compounds that are not easily accessible through direct deprotonation. nih.gov

Preparation of Related Fluorinated and Methoxy-Substituted Iodoarenes

The synthesis of functionalized iodoarenes often serves as a crucial step in the preparation of more complex molecules, including pharmaceuticals and materials. Various methods have been developed for the preparation of fluorinated and methoxy-substituted iodoarenes.

For instance, 2-fluoro-4-methoxyaniline (B1334285) can be prepared from 2-fluoro-4-iodoaniline (B146158) through an Ullman coupling reaction. orgsyn.org The synthesis involves the protection of the aniline group, followed by a copper(I) chloride-catalyzed methoxylation with sodium methoxide, and subsequent deprotection to yield the final product. orgsyn.org Another approach involves the iodination of 2-fluoroaniline (B146934) to produce 2-fluoro-4-iodoaniline. orgsyn.org

The synthesis of 4-iodoanisole (B42571) can be achieved through the direct iodination of anisole (B1667542). One method involves the use of iodine and hydrogen peroxide in the presence of sulfuric acid. nih.gov Another procedure utilizes silver trifluoroacetate (B77799) and iodine to iodinate anisole at elevated temperatures. nih.gov A more recent method for the synthesis of 4-iodoanisole involves the reaction of anisole with a sodium hypochlorite (B82951) solution and a sodium iodide solution, which generates highly active iodine chloride in situ. google.com

The preparation of difluorinated aromatic compounds can be more challenging. For example, 1,3-difluorobenzene (B1663923) has been synthesized via a modified Balz-Schiemann reaction involving the thermal decomposition of haloaniline fluoroborate salts. google.com A continuous-flow double diazotization of m-phenylenediamine (B132917) has also been developed for the synthesis of m-difluorobenzene, offering improved safety and yield compared to traditional batch methods. researchgate.net The synthesis of 1,3-difluoro-2-methyl-4-phenylbenzene has been achieved through the reaction of difluorocarbene with 1-phenyl-2-methylcyclobutene. jmu.edu

The synthesis of 3,4-difluoroanisole (B48514) can be accomplished by the methylation of 3,4-difluorophenol (B1294555) using methyl iodide and potassium carbonate in acetonitrile. mdpi.com

The following table summarizes some of the synthetic routes to related fluorinated and methoxy-substituted iodoarenes.

| Target Compound | Starting Material(s) | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| 2-Fluoro-4-methoxyaniline | 2-Fluoro-4-iodoaniline | Acetonylacetone, p-toluenesulfonic acid, sodium methoxide, copper(I) chloride | orgsyn.org |

| 4-Iodoanisole | Anisole | Iodine, hydrogen peroxide, sulfuric acid | nih.gov |

| 4-Iodoanisole | Anisole | Sodium hypochlorite, sodium iodide | google.com |

| m-Difluorobenzene | m-Phenylenediamine | Sodium nitrite, hydrochloric acid (continuous flow) | researchgate.net |

| 3,4-Difluoroanisole | 3,4-Difluorophenol | Methyl iodide, potassium carbonate | mdpi.com |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and enhance safety. colab.ws This section explores the application of these principles to the synthesis of this compound and related compounds.

Atom Economy and Waste Reduction in Fluorination Chemistry

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. organicmystery.com Reactions with high atom economy are desirable as they minimize the generation of waste. organicmystery.com In the context of fluorination, traditional methods often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of significant byproducts. acs.org

The choice of fluorinating agent also has a significant impact on atom economy. While elemental fluorine (F₂) offers excellent atom economy, its high reactivity and toxicity necessitate specialized handling. acsgcipr.org Fluoride salts like potassium fluoride (KF) and cesium fluoride (CsF) also have good atom economy and are safer to handle. acsgcipr.org However, modern electrophilic fluorinating agents, such as Selectfluor and N-fluorobenzenesulfonimide (NFSI), while offering improved safety and selectivity, can generate amine-containing waste, which reduces their atom economy. acsgcipr.orgwikipedia.org

The development of catalytic fluorination methods is a key strategy for improving atom economy and reducing waste. mdpi.com Catalytic approaches, by their nature, use only a small amount of the catalyst, which can often be recycled and reused, leading to a more sustainable process. mdpi.com

The following table provides a comparative overview of the atom economy and waste generation associated with different fluorination methods.

| Fluorination Method | Key Reagents | Atom Economy | Key Waste Products | Reference |

|---|---|---|---|---|

| Electrophilic Fluorination with F₂ | Elemental Fluorine | Excellent | HF (often) | acsgcipr.org |

| Nucleophilic Fluorination with Salts | KF, CsF | Excellent | Halide salts | acsgcipr.org |

| Electrophilic Fluorination with N-F Reagents | Selectfluor, NFSI | Moderate | Amine byproducts | acsgcipr.orgwikipedia.org |

| Catalytic Fluorination | Catalyst + Fluorinating Agent | Potentially High | Dependent on fluorinating agent | mdpi.com |

Development of Safe and Eco-Friendly Protocols

The development of safe and environmentally friendly protocols is a central tenet of green chemistry. colab.ws In the synthesis of halogenated aromatic compounds, this involves moving away from hazardous reagents and harsh reaction conditions.

Traditional fluorination methods often employ highly toxic and corrosive reagents like elemental fluorine and hydrogen fluoride. semanticscholar.org The development of safer alternatives, such as electrophilic N-F reagents like Selectfluor and NFSI, has been a significant advancement. wikipedia.orgresearchgate.net These reagents are typically stable solids that are easier and safer to handle than their gaseous counterparts. mdpi.com

Mechanochemistry, which involves conducting reactions in a ball mill with minimal or no solvent, is another green approach that can enhance safety and reduce waste. colab.wsnih.gov This technique has been successfully applied to the halogenation of various organic compounds, including the synthesis of halogenated arenes using N-halosuccinimides as the halogen source. nih.gov Solvent-free iodination of pyrimidine (B1678525) derivatives has also been achieved through mechanical grinding, offering a rapid, high-yielding, and environmentally friendly alternative to traditional methods that use toxic reagents and acidic conditions. mdpi.comresearchgate.net

The use of hypervalent iodine reagents is often considered a greener alternative to heavy metal-based oxidants in many synthetic transformations. acs.org However, the synthesis of these reagents themselves can involve metal-based oxidants. nsf.gov To address this, more sustainable methods for preparing hypervalent iodine compounds are being developed, including the use of aerobic oxidation. nsf.gov

Solvent Selection and Alternative Reaction Media

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. turi.org Many traditional organic solvents are volatile, flammable, and toxic. turi.org

The use of greener solvents, such as anisole, which is biodegradable and can be derived from renewable sources, is a more sustainable choice. rsc.org Anisole has been successfully used as a solvent for the synthesis and deposition of hole-transport materials for perovskite solar cells, demonstrating its potential as a greener alternative to conventional solvents like chlorobenzene. rsc.org

Alternative reaction media, such as ionic liquids and supercritical carbon dioxide, are also being explored to reduce the reliance on traditional organic solvents. turi.org Ionic liquids are non-volatile and can often be recycled, while supercritical CO₂ is non-toxic, non-flammable, and can be easily removed from the reaction mixture. turi.org The Heck reaction of 4-iodoanisole has been successfully carried out in a continuous plug flow reactor using supercritical carbon dioxide as an expanded solvent, eliminating the need for an inert atmosphere. beilstein-journals.org

Solvent-free reactions, as mentioned in the context of mechanochemistry, represent the ideal scenario from a green chemistry perspective, as they completely eliminate the environmental and safety issues associated with solvent use. colab.ws

Mechanistic Investigations of Reactions Involving 1,2 Difluoro 3 Iodo 4 Methoxybenzene

Mechanistic Pathways of Fluorination Reactions

Fluorination reactions are crucial for the synthesis of many valuable compounds, and understanding their mechanisms is key to controlling reaction outcomes. For aryl iodides like 1,2-difluoro-3-iodo-4-methoxybenzene, fluorination can proceed through different mechanistic pathways, primarily involving hypervalent iodine intermediates.

Oxidative fluorination involves the oxidation of the iodine atom from its I(I) state to a higher oxidation state, typically I(III) or I(V), followed by the introduction of fluorine atoms. This process transforms the iodo-group into a hypervalent iodine species capable of further reactivity.

A mild and effective method for the oxidative fluorination of iodoarenes utilizes a combination of trichloroisocyanuric acid (TCCA or TCICA) as the oxidant and potassium fluoride (B91410) (KF) as the fluoride source. rsc.orgresearchgate.netnih.govnih.gov TCCA is a stable, inexpensive solid, making it a safer and more convenient alternative to harsh fluorinating agents like fluorine gas. researchgate.netnih.govacsgcipr.org In this system, TCCA acts as the oxidizing agent, likely through the release of electrophilic chlorine, which facilitates the oxidation of the aryl iodide. acsgcipr.org Potassium fluoride serves as an abundant, safe, and cost-effective source of nucleophilic fluoride ions that are incorporated into the hypervalent iodine center. acs.orgwikipedia.org

The general mechanism is believed to involve the TCCA-mediated oxidation of the aryl iodide (ArI) to a reactive intermediate, which is then trapped by fluoride ions from KF to form an aryldifluoro-λ³-iodane (ArIF₂) species. rsc.orgnih.gov This process avoids the need for hazardous reagents like F₂, XeF₂, or HF. nih.govnih.gov

Table 1: Reagents in Oxidative Fluorination

| Reagent | Formula | Role in Reaction | Key Characteristics |

|---|---|---|---|

| This compound | C₇H₅F₂IO | Substrate | Aryl iodide with electron-withdrawing and donating groups. |

| Trichloroisocyanuric Acid (TCCA) | C₃Cl₃N₃O₃ | Oxidant | Safe, solid, inexpensive, provides electrophilic chlorine. researchgate.netnih.govacsgcipr.org |

| Potassium Fluoride | KF | Fluoride Source | Provides nucleophilic fluoride ions. acs.orgwikipedia.org |

The electronic and steric properties of the substituents on the iodoarene play a critical role in determining the final oxidation state of the iodine. Research has shown that the reaction conditions using TCCA and KF can be tuned to selectively produce either I(III) (ArIF₂) or I(V) (ArIF₄) derivatives based solely on the substitution pattern of the starting iodoarene. rsc.org

Iodoarenes with electron-withdrawing groups or significant steric hindrance at the ortho positions tend to form the I(III) species (ArIF₂) and resist further oxidation to the I(V) state. rsc.org The ortho-substituents can sterically shield the iodine center, inhibiting the approach of the oxidant required for the second oxidation step from I(III) to I(V). rsc.org In the case of this compound, the fluorine atom at the C2 position is ortho to the iodine. This, combined with the additional fluorine at C3, creates an electron-deficient and sterically hindered environment around the iodine atom. Consequently, it is predicted to predominantly form the I(III) derivative, difluoro(2,3-difluoro-4-methoxyphenyl)-λ³-iodane, under these conditions, with further oxidation to the I(V) state being inhibited.

Table 2: Predicted Outcome of Oxidative Fluorination

| Starting Material | Ortho-Substituent | Electronic Effect | Predicted Product | Oxidation State |

|---|---|---|---|---|

| This compound | Fluoro | Electron-withdrawing, Sterically hindering | ArIF₂ | I(III) |

| 4-Iodoanisole (B42571) | None | Electron-donating (methoxy) | ArIF₄ | I(V) |

Nucleophilic aromatic substitution (SNAr) is a pathway where a nucleophile replaces a leaving group on an aromatic ring. This mechanism is distinct from SN1 and SN2 reactions and typically requires the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.org

The SNAr mechanism proceeds via a two-step addition-elimination process. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate is delocalized across the aromatic ring and is stabilized by electron-withdrawing substituents, particularly those at the ortho and para positions relative to the leaving group. libretexts.org In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. youtube.com

For this compound, the two fluorine atoms act as strong electron-withdrawing groups, activating the ring towards nucleophilic attack. The iodide is a potential leaving group. Interestingly, in SNAr reactions, fluoride is an excellent leaving group, often better than other halogens, because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to nucleophilic attack. youtube.com Therefore, depending on the nucleophile and reaction conditions, substitution could potentially occur at the iodine-bearing carbon (C3) or at one of the fluorine-bearing carbons (C1 or C2). The presence of multiple activating groups and potential leaving groups can lead to complex reactivity patterns that require careful experimental control to achieve selectivity. nih.gov

Oxidative Fluorination Mechanisms

Reactivity Studies of the Aryl Iodide Moiety

The carbon-iodine bond is the most reactive site on this compound for many important carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis. Aryl iodides are highly effective substrates for these transformations due to the relatively low bond dissociation energy of the C-I bond, which facilitates the initial step of the catalytic cycle. nih.govnih.gov

The general mechanism for these reactions, such as the Suzuki, Heck, and Sonogashira couplings, involves a Pd(0)/Pd(II) catalytic cycle. youtube.com

Oxidative Addition: The cycle begins with the oxidative addition of the aryl iodide (Ar-I) to a low-ligated palladium(0) complex. This step breaks the C-I bond and forms a square planar palladium(II) intermediate (Ar-Pd(II)-I). youtube.com For this compound, this occurs readily at the C-I bond.

Transmetalation (for Suzuki, etc.) or Related Step: In reactions like the Suzuki coupling, a second coupling partner, typically an organoboron compound, transfers its organic group to the palladium center in a step called transmetalation, displacing the iodide. This requires a base to activate the organoboron species.

Reductive Elimination: The final step is reductive elimination, where the two organic groups (the aryl group from the starting iodide and the group from the coupling partner) are joined together, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the cycle. youtube.com

The specific nature of the ligands on the palladium catalyst is crucial and can be tuned to optimize the reaction for different substrates and coupling partners. nih.gov The aryl iodide moiety in this compound makes it an excellent candidate for a wide array of these powerful bond-forming reactions. researchgate.netnih.gov

Table 3: General Catalytic Cycle for Pd-Catalyzed Cross-Coupling of an Aryl Iodide

| Step | Description | Palladium Oxidation State Change | Key Species Involved |

|---|---|---|---|

| 1. Oxidative Addition | The aryl iodide adds to the palladium catalyst, breaking the C-I bond. | Pd(0) → Pd(II) | Ar-I, Pd(0)Lₙ |

| 2. Transmetalation | An organometallic coupling partner transfers its organic group to the palladium center. | No Change | Ar-Pd(II)-I, R-M |

Copper-Mediated Reactions

Copper-catalyzed or mediated reactions, such as the Ullmann condensation and the Sonogashira-type couplings, provide an alternative to palladium-based methods for the formation of carbon-carbon and carbon-heteroatom bonds. In these reactions, an aryl iodide like this compound would typically react with a copper(I) species.

The mechanism of copper-catalyzed cross-coupling reactions is often more complex and less universally understood than palladium-catalyzed cycles. It can involve oxidative addition to a copper(I) center to form a copper(III) intermediate, followed by reductive elimination. Alternatively, some copper-mediated reactions may proceed through single electron transfer (SET) pathways or involve the formation of organocuprate species.

In a copper-catalyzed Sonogashira-type coupling, for example, a copper acetylide is often formed in situ, which then reacts with the aryl iodide in the presence of a palladium catalyst. However, copper can also catalyze such couplings in the absence of palladium, albeit often under harsher conditions. The electronic nature of the aryl iodide is also a key factor in these reactions, with electron-withdrawing groups generally enhancing reactivity. The presence of the two fluorine atoms in this compound would likely make it a suitable substrate for such transformations.

Radical Pathways and Single Electron Transfer (SET) Processes

While many reactions of aryl halides proceed through ionic or organometallic intermediates, radical pathways can also be significant, particularly under certain conditions such as photochemical initiation or in the presence of radical initiators. Single Electron Transfer (SET) from a reductant to the aryl iodide can generate an aryl radical anion, which can then fragment to produce an aryl radical and an iodide ion.

This aryl radical can then participate in a variety of transformations, including cyclization reactions or addition to multiple bonds. For this compound, the generation of the corresponding aryl radical could open up synthetic routes that are not accessible through traditional two-electron pathways. The substituents on the ring would influence the stability and reactivity of this radical intermediate. For instance, fluorinated aromatic radicals can exhibit distinct reactivity patterns compared to their non-fluorinated counterparts.

Influence of Fluorine and Methoxy (B1213986) Substituents on Reaction Mechanisms

The combination of ortho-difluoro and a para-methoxy group creates a unique electronic environment on the benzene (B151609) ring of this compound, which significantly influences its reactivity.

Electronic Effects on Aromatic Reactivity

The two fluorine atoms are strongly electron-withdrawing through the inductive effect (-I effect), which decreases the electron density of the aromatic ring. This effect is most pronounced at the positions ortho and para to the fluorine atoms. In contrast, the methoxy group is electron-donating through the resonance effect (+M effect) and electron-withdrawing through the inductive effect (-I effect), with the resonance effect typically dominating, especially at the ortho and para positions.

In this compound, the two fluorine atoms at positions 1 and 2, and the methoxy group at position 4, collectively influence the reactivity at the C-I bond at position 3. The strong inductive withdrawal of the adjacent fluorine at position 2 would make the ipso-carbon of the C-I bond more electrophilic and thus more susceptible to nucleophilic attack or oxidative addition. The methoxy group, being para to the iodine, would have a less direct, but still significant, electronic influence on the reaction center.

Table 2: Electronic Effects of Substituents in this compound

| Substituent | Position | Primary Electronic Effect on C3 |

| Fluorine | 2 | Strong inductive withdrawal (-I) |

| Fluorine | 1 | Inductive withdrawal (-I) |

| Methoxy | 4 | Resonance donation (+M), Inductive withdrawal (-I) |

Stereoelectronic Control in Transformations

Stereoelectronic effects, which involve the influence of orbital overlap on the geometric and energetic properties of molecules, can play a significant role in the reactions of substituted benzenes. The orientation of the substituents' orbitals relative to the reacting bond can stabilize or destabilize transition states, thereby directing the outcome of a reaction.

In Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Detection

In situ (in the reaction mixture) spectroscopic monitoring allows for the continuous tracking of reactant consumption, product formation, and the appearance and disappearance of intermediate species without the need for sampling and offline analysis. This real-time data acquisition is crucial for understanding the intricate details of a reaction mechanism.

Attenuated Total Reflectance-Infrared (ATR-IR), Ultraviolet-Visible (UV-Vis), and Raman spectroscopy are powerful, non-destructive techniques well-suited for in situ monitoring of reactions involving halogenated aromatic compounds.

ATR-IR Spectroscopy: This technique is particularly useful for monitoring changes in functional groups throughout a reaction. An ATR probe inserted directly into the reaction vessel measures the infrared spectrum of the reaction mixture. For a reaction involving this compound, ATR-IR could be used to monitor the characteristic vibrational frequencies of the C-I, C-F, C-O, and aromatic C-H bonds. The disappearance of the reactant's unique spectral signature and the emergence of new peaks corresponding to the product would allow for real-time tracking of the reaction progress. For example, in a substitution reaction where the iodine atom is replaced, the decay of the C-I bond's vibrational band would be a key indicator of the reaction rate.

UV-Vis Spectroscopy: This method is sensitive to changes in the electronic structure of molecules, particularly those with aromatic rings and other chromophores. The electronic transitions within the reactant, intermediates, and products absorb light at different wavelengths. By monitoring the change in absorbance at specific wavelengths, the concentration of these species can be determined over time. For instance, in studies of the photochemistry of other fluorinated iodobenzenes, UV spectroscopy has been used to investigate electronic excitations that lead to the cleavage of the C-I bond. nih.gov The formation of intermediates in reactions involving iodoaromatic compounds can sometimes be observed through the appearance of new absorption bands in the UV-Vis spectrum. dntb.gov.ua

To illustrate how UV-Vis spectroscopy can monitor the formation of a product from a starting material like an iodo-aromatic compound, the following interactive table shows hypothetical data where the absorbance of the product is measured over time at a specific wavelength.

| Time (minutes) | Product Absorbance (at λ_max) |

| 0 | 0.00 |

| 5 | 0.25 |

| 10 | 0.45 |

| 15 | 0.60 |

| 20 | 0.70 |

| 25 | 0.75 |

| 30 | 0.78 |

This table illustrates the type of data obtained from in situ UV-Vis monitoring, showing the increase in product concentration over time.

Raman Spectroscopy: As a complementary technique to IR spectroscopy, Raman spectroscopy provides information about molecular vibrations. libretexts.orgmdpi.com It is particularly sensitive to non-polar bonds and can be used in aqueous media, which is often a challenge for IR spectroscopy. mdpi.com For this compound, Raman spectroscopy could provide a detailed fingerprint of the molecule. mdpi.com The technique is effective for studying the low-frequency vibrations associated with the C-I bond, as well as the vibrations of the aromatic ring structure. dntb.gov.ua In situ Raman monitoring can detect subtle changes in molecular structure, making it a valuable tool for identifying transient intermediates that may not be observable by other methods. Studies on related aromatic compounds have utilized Raman spectroscopy to investigate intermolecular interactions, such as halogen bonding, which can play a significant role in the reaction mechanism. mdpi.com

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for quantitatively describing the rate at which a reaction proceeds and for elucidating the step-by-step molecular mechanism. The data obtained from in situ spectroscopic monitoring provides the foundation for these kinetic analyses. By tracking the concentration of reactants or products as a function of time, the reaction rate can be determined.

For a hypothetical reaction where this compound (A) is converted to a product (B):

A → B

The concentration of A at any given time, [A]t, can be determined from the spectroscopic data (e.g., using the Beer-Lambert law for UV-Vis or a calibration curve for IR/Raman). The rate of the reaction can then be expressed as the change in the concentration of A over time (d[A]/dt).

The following interactive table provides an example of how concentration data, derived from spectroscopic measurements, can be used to calculate the rate of reaction at different time points.

| Time (s) | Concentration of this compound (M) | Rate (M/s) |

| 0 | 0.100 | - |

| 60 | 0.082 | 3.00 x 10⁻⁴ |

| 120 | 0.067 | 2.50 x 10⁻⁴ |

| 180 | 0.055 | 2.00 x 10⁻⁴ |

| 240 | 0.045 | 1.67 x 10⁻⁴ |

| 300 | 0.037 | 1.33 x 10⁻⁴ |

This illustrative data shows the decrease in reactant concentration over time and the corresponding change in the reaction rate. Such data is crucial for determining the reaction order and the rate constant.

Computational Chemistry and Spectroscopic Characterization Beyond Basic Identification

Advanced Computational Studies

Computational chemistry provides invaluable insights into the molecular properties and reactivity of compounds like 1,2-Difluoro-3-iodo-4-methoxybenzene, complementing experimental data.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. nih.govnih.gov For a molecule such as this compound, DFT calculations, often using functionals like B3LYP or ωB97X-D with appropriate basis sets (e.g., 6-311G(d,p) or cc-pVTZ), can elucidate several key properties. researchgate.netrsc.org

These calculations can predict the molecular geometry, bond lengths, and bond angles with high accuracy. The electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO), offer a deeper understanding of the molecule's reactivity. nih.gov The MEP, for instance, can identify nucleophilic and electrophilic sites, predicting how the molecule might interact with other reagents. nih.gov The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For substituted benzenes, the nature and position of the substituents significantly influence the electronic properties. nih.gov In this compound, the electron-withdrawing fluorine and iodine atoms, combined with the electron-donating methoxy (B1213986) group, create a complex electronic environment that DFT can effectively model.

Table 1: Predicted Electronic Properties from DFT (Hypothetical Data for this compound based on similar structures)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | ~2.5 D | Reflects the overall polarity of the molecule. |

Note: The data in this table is hypothetical and serves as an illustrative example of the parameters that would be obtained from DFT calculations.

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecular system, providing insights into conformational flexibility and intermolecular interactions. rsc.orgnih.gov For a molecule with a rotatable group like the methoxy group in this compound, MD simulations can explore the potential energy surface associated with the rotation of the methyl group and its preferred orientation relative to the benzene (B151609) ring.

These simulations can also model the interactions of the molecule with solvent molecules or other species in its environment. This is particularly useful for understanding its behavior in solution and its potential to form non-covalent interactions, such as hydrogen bonds or halogen bonds, which can be significant in biological systems or materials science. nih.gov

Computational methods, particularly DFT, are instrumental in mapping out potential reaction pathways and identifying the transition states involved. rsc.org For a molecule like this compound, this could involve predicting the regioselectivity of further electrophilic or nucleophilic aromatic substitutions. By calculating the activation energies for different reaction pathways, chemists can predict the most likely products of a reaction. rsc.org This predictive power is crucial for designing synthetic routes and understanding reaction mechanisms.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or other properties. researchgate.netuq.edu.au While no specific QSAR studies on this compound were found, the principles of QSAR are highly relevant for its analogues.

For a series of substituted halobenzenes, QSAR models can be developed to predict properties such as toxicity or binding affinity to a biological target. researchgate.netresearchgate.net These models use a variety of molecular descriptors, which can be calculated using computational methods. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). By establishing a mathematical relationship between these descriptors and the observed activity, the activity of new, unsynthesized analogues can be predicted.

In-depth Spectroscopic Analysis for Mechanistic Elucidation and Structural Confirmation

Advanced spectroscopic techniques are essential for the unambiguous structural confirmation of this compound and for elucidating its role in chemical reactions.

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide a wealth of structural information.

¹H NMR: The proton NMR spectrum would show signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the neighboring fluorine and iodine atoms.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the carbon atoms in the molecule, with their chemical shifts being highly dependent on the attached substituents.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. acs.org The chemical shifts of the two fluorine atoms would be different due to their distinct chemical environments. Furthermore, ¹H-¹⁹F and ¹³C-¹⁹F coupling constants would provide valuable information for assigning the signals and confirming the substitution pattern on the benzene ring. acs.orgsfu.ca

Table 2: Predicted NMR Data (Hypothetical for this compound)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity / Coupling Constants (Hz) |

| ¹H (aromatic) | 6.8 - 7.5 | d, dd |

| ¹H (methoxy) | ~3.9 | s |

| ¹³C (C-F) | 150 - 160 | d, J(C,F) ≈ 240-250 |

| ¹³C (C-I) | ~90 | s |

| ¹³C (C-O) | ~155 | s |

| ¹⁹F | -110 to -140 | m |

Note: The data in this table is hypothetical and serves as an illustrative example of the parameters that would be obtained from NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC) for Elucidating Connectivity and Stereochemistry

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for determining the connectivity within the "this compound" molecule.

COSY (Correlation Spectroscopy): This two-dimensional NMR experiment identifies proton-proton (¹H-¹H) spin couplings. For "this compound," a COSY spectrum would be expected to show a cross-peak between the two aromatic protons, confirming their spatial proximity (typically a three-bond coupling, ³JHH). The methoxy group's protons would appear as a singlet with no correlations to the aromatic protons, confirming its identity as an isolated spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. An HSQC spectrum is vital for assigning the carbon atoms of the benzene ring. Each aromatic proton would show a correlation to its respective carbon atom. The methoxy protons would correlate to the methoxy carbon. The quaternary carbons (those without attached protons, such as C1, C2, C3, and C4) would be absent from the HSQC spectrum, aiding in their identification.

Hypothetical NMR Data Interpretation for this compound:

| Atom | Hypothetical ¹H Shift (ppm) | Hypothetical ¹³C Shift (ppm) | COSY Correlations (¹H-¹H) | HSQC Correlation (¹H-¹³C) |

| H-5 | 7.10 | 115.0 | H-6 | C-5 |

| H-6 | 6.90 | 110.0 | H-5 | C-6 |

| OCH₃ | 3.90 | 56.5 | None | C (OCH₃) |

| C-1 | - | 150.0 (d, JCF) | - | - |

| C-2 | - | 148.0 (d, JCF) | - | - |

| C-3 | - | 90.0 | - | - |

| C-4 | - | 155.0 | - | - |

Note: Chemical shifts and coupling constants (J) are hypothetical and for illustrative purposes. 'd' indicates a doublet due to fluorine coupling.

Diffusion-Ordered NMR Spectroscopy (DOSY) for Mixture Analysis and Molecular Size Determination

Diffusion-Ordered NMR Spectroscopy (DOSY) is a powerful technique that separates the NMR signals of different chemical species in a mixture based on their translational diffusion coefficients, which are related to their size and shape. numberanalytics.commanchester.ac.uk

For a sample of "this compound," a DOSY experiment would serve two primary purposes:

Purity Assessment: In an ideal, pure sample, all ¹H signals corresponding to the molecule should align horizontally at the same diffusion coefficient value in the 2D DOSY plot. The presence of signals at different diffusion coefficients would indicate impurities of different molecular sizes.

Molecular Size Estimation: The measured diffusion coefficient can be used to estimate the hydrodynamic radius of the molecule in a specific solvent. This provides experimental confirmation of the molecule's monomeric state in solution. According to the Stokes-Einstein equation, larger molecules diffuse more slowly than smaller ones. jhu.edu

Hypothetical DOSY Data for this compound in CDCl₃:

| Compound | Molecular Weight ( g/mol ) | Hypothetical Diffusion Coefficient (D) (m²/s) |

| This compound | 270.02 | 1.5 x 10⁻⁹ |

| Common Solvent Impurity (e.g., Grease) | > 400 | < 1.0 x 10⁻⁹ |

| Common Small Impurity (e.g., Dichloromethane) | 84.93 | > 3.0 x 10⁻⁹ |

¹⁹F NMR for Characterizing Fluorinated Species and Reaction Progress

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and informative technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. nih.govwikipedia.org

For "this compound," the ¹⁹F NMR spectrum would be expected to show two distinct signals, one for each of the non-equivalent fluorine atoms (F-1 and F-2). The chemical shifts of these signals are highly sensitive to the electronic environment, providing a unique fingerprint of the molecule. researchgate.net Furthermore, the coupling between the two adjacent fluorine atoms (³JFF) and the coupling of each fluorine to the neighboring aromatic protons (³JHF and ⁴JHF) would provide definitive proof of the substitution pattern on the aromatic ring. wikipedia.org

This technique is also exceptionally useful for monitoring reaction progress, for instance, in a substitution reaction where one of the fluorine atoms is displaced. The disappearance of a reactant's ¹⁹F signal and the appearance of a new ¹⁹F signal for the product can be quantitatively monitored over time.

Hypothetical ¹⁹F NMR Data for this compound:

| Atom | Hypothetical ¹⁹F Shift (ppm) | Multiplicity | Key Coupling Constants (Hz) |

| F-1 | -135.0 | dd (doublet of doublets) | ³J(F1-F2) = 20; ³J(F1-H6) = 8 |

| F-2 | -145.0 | dd (doublet of doublets) | ³J(F2-F1) = 20; ⁴J(F2-H6) = 2 |

Note: Chemical shifts are hypothetical and referenced to a standard like CFCl₃. Coupling constants are illustrative.

Mass Spectrometry (MS) for Mechanistic Intermediates

Mass spectrometry is a powerful tool for identifying transient, low-concentration species, making it invaluable for elucidating reaction mechanisms. nih.govrsc.org By coupling a mass spectrometer to a reaction vessel, it is possible to detect and characterize reactive intermediates in real-time. nih.govacs.org

Consider a hypothetical Suzuki-Miyaura cross-coupling reaction where "this compound" is reacted with a boronic acid in the presence of a palladium catalyst. Electrospray Ionization Mass Spectrometry (ESI-MS) could be employed to intercept and identify key charged or charge-tagged intermediates in the catalytic cycle. nih.gov This could include palladium(0) complexes, oxidative addition products (palladium(II) species), and other transient organometallic complexes.

Hypothetical Intermediates in a Suzuki Coupling of this compound with Phenylboronic Acid:

| Proposed Intermediate | Formula | Hypothetical m/z (for ¹⁰⁶Pd, ¹²⁷I) |

| Oxidative Addition Product [Pd(PPh₃)₂(Aryl)(I)] | C₄₃H₃₅F₂IP₂Pd | 967.9 |

| Transmetalation Intermediate [Pd(PPh₃)₂(Aryl)(Ph)]⁺ | C₄₉H₄₀F₂P₂Pd⁺ | 840.1 |

Note: Aryl = 2,3-Difluoro-6-methoxyphenyl. The m/z values are illustrative for the most common isotopes and depend on the specific catalyst and conditions used.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. azolifesciences.comuq.edu.au If a suitable single crystal of "this compound" can be grown, this technique can precisely determine all bond lengths, bond angles, and torsion angles. youtube.comnih.gov

This analysis would confirm the planar structure of the benzene ring and reveal the precise orientation of the methoxy and iodo substituents relative to the ring and to each other. Furthermore, it would provide insight into the intermolecular interactions, such as halogen bonding or π-π stacking, that govern the packing of the molecules in the crystal lattice. numberanalytics.com

Hypothetical Crystallographic Data for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.15 |

| b (Å) | 7.25 |

| c (Å) | 17.00 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 758.4 |

| Z (molecules/unit cell) | 4 |

| Key Bond Length (C-I) (Å) | 2.10 |

| Key Bond Angle (F-C1-C2-F) (°) | ~0.5 (Torsion Angle) |

Advanced Applications of 1,2 Difluoro 3 Iodo 4 Methoxybenzene and Its Derivatives

Applications in Complex Molecule Synthesis

The true utility of 1,2-Difluoro-3-iodo-4-methoxybenzene is realized in its role as a foundational component for synthesizing more complex molecules. The interplay between its electron-withdrawing fluorine atoms, the electron-donating methoxy (B1213986) group, and the synthetically versatile carbon-iodine bond provides chemists with a powerful tool for molecular design.

The incorporation of fluorine into bioactive molecules is a widely used strategy in medicinal and agricultural chemistry to enhance properties such as metabolic stability, membrane permeability, and binding affinity. The difluoro-methoxy-substituted aromatic motif present in this compound is a key feature in several complex pharmaceutical candidates.

Detailed research findings show that closely related structures are pivotal in synthesizing sophisticated drug molecules. For instance, a derivative, 5,6-difluoro-N1-(2-fluoro-4-iodophenyl)-3-methoxybenzene-1,2-diamine, serves as a key intermediate in the preparation of (R)- and (S)-N-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide, a complex molecule with potential therapeutic applications. google.com In this synthesis, the iodo-phenylamine moiety, which is structurally analogous to the title compound, is coupled with other fragments to build the final, highly functionalized sulfonamide. google.com This highlights the role of such iodinated and fluorinated methoxybenzene derivatives as critical precursors for elaborate pharmaceutical targets.

Beyond life sciences, fluorinated organic compounds are integral to the development of advanced materials, including polymers, liquid crystals, and organic electronics. These materials often require components with specific electronic characteristics, thermal stability, and hydrophobicity, properties that fluorine atoms can impart. This compound, available commercially from suppliers of advanced organic building blocks, serves as a multifunctional platform for creating such materials. bldpharm.com

The compound's structure can be incorporated into larger systems where the fluorine and methoxy groups fine-tune the material's bulk properties, while the iodo-group acts as a handle for polymerization or for linking the unit to other molecular components. For example, related difluoro- and trifluoro-substituted aromatic compounds are used to create specialized materials like furoxans (1,2,5-oxadiazole oxides), which can act as photoinduced nitric oxide donors. mdpi.com The synthesis of these materials often relies on the selective functionalization of fluorinated precursors. mdpi.com

Late-stage functionalization (LSF) is a powerful strategy in chemical synthesis where a key functional group is introduced at one of the final steps. This approach is highly efficient for creating a library of analogues from a common advanced intermediate, which is particularly valuable in drug discovery. The carbon-iodine (C–I) bond in this compound is significantly more reactive than the C–F, C–O, or C–H bonds on the ring, making it an ideal site for selective, late-stage modifications via cross-coupling reactions.

The difluoromethyl (-CF2H) and trifluoromethyl (-CF3) groups are of immense interest in medicinal chemistry, as they can serve as bioisosteres for other functional groups and improve a molecule's pharmacokinetic profile. princeton.edu The aryl iodide moiety of this compound is an excellent substrate for reactions that introduce these fluorinated alkyl groups.

Modern methods enable the direct trifluoromethylation of aryl iodides using various copper- or palladium-based catalytic systems. nih.govnih.gov For example, the reaction of an aryl iodide with [¹⁸F]trifluoromethane can produce radiolabeled PET tracers, demonstrating the reaction's utility and tolerance for complex substrates. nih.gov Similarly, the difluoromethyl group can be installed by coupling aryl halides with a difluoromethyl source, such as bromodifluoromethane (B75531) or TMSCF2H, often using metallaphotoredox or copper-catalyzed conditions. princeton.eduresearchgate.netnih.gov These methods allow for the conversion of the C–I bond in the title compound to a C–CF3 or C–CF2H bond, providing direct access to even more highly fluorinated derivatives.

The aryl iodide is a premier functional group for transition metal-catalyzed cross-coupling reactions, enabling the formation of a wide variety of chemical bonds. This versatility allows this compound to be coupled with a vast array of partners, dramatically increasing its utility in complex molecule synthesis. The primary reactions involve palladium or copper catalysts to selectively replace the iodine atom.

C–C Bond Formation:

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. It is widely used and tolerates a broad range of functional groups. The reaction of this compound with an arylboronic acid would yield a substituted difluoro-methoxy-biphenyl. researchgate.netbeilstein-journals.org

Sonogashira Coupling: This reaction joins the aryl iodide with a terminal alkyne, creating an arylethyne derivative. This method is valuable for accessing rigid, linear structures often found in functional materials and complex natural products. researchgate.net

C–N Bond Formation:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-nitrogen bonds. It couples the aryl iodide with a primary or secondary amine, an ammonia (B1221849) equivalent, or other nitrogen nucleophiles. wikipedia.orgbeilstein-journals.orgnih.govorganic-chemistry.org This reaction would allow for the direct synthesis of N-aryl derivatives from this compound, which are common substructures in pharmaceuticals. beilstein-journals.org

C–O and C–S Bond Formation:

Buchwald-Hartwig Etherification: Analogous to the amination, this reaction can couple the aryl iodide with alcohols or phenols to form diaryl or alkyl-aryl ethers.

C–S Coupling: Palladium and copper catalysts also facilitate the coupling of aryl iodides with thiols to form thioethers (sulfides). This is crucial for synthesizing various sulfur-containing pharmaceuticals and agrochemicals. For instance, iodocyclization reactions of specifically designed precursors can lead to the formation of substituted thiophenes. researchgate.net

The following table summarizes the key cross-coupling reactions applicable to this compound.

| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C–C | Aryl/Vinyl Boronic Acid or Ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Sonogashira Coupling | C–C (sp²-sp) | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) |

| Buchwald-Hartwig Amination | C–N | Amine (Primary or Secondary) | Pd(0)/Pd(II) catalyst, Phosphine (B1218219) Ligand (e.g., XPhos), Base (e.g., NaOtBu) |

| Buchwald-Hartwig Etherification | C–O | Alcohol or Phenol (B47542) | Pd(0)/Pd(II) catalyst, Phosphine Ligand, Base |

| C-S Coupling | C–S | Thiol | Pd(0) or Cu(I) catalyst, Ligand, Base |

Late-Stage Functionalization Strategies utilizing the Aryl Iodide Moiety

Role in Catalysis and Reagent Design

While this compound is extensively utilized as a substrate in catalyzed reactions, its direct application as a catalyst or as a foundational scaffold for designing named reagents is not prominently documented in scientific literature. Its structural features, however, suggest potential in these areas. The polysubstituted aromatic ring could be modified to act as a ligand for a transition metal catalyst. For example, replacement of the iodine via a Grignard reaction followed by quenching with a chlorophosphine could yield a custom phosphine ligand. The electronic properties of such a ligand would be heavily influenced by the two fluorine atoms and the methoxy group, potentially offering unique reactivity or selectivity in a catalytic process.

Development of Recyclable Organoiodine Reagents

A significant advancement in sustainable chemistry is the development of recyclable reagents, which minimizes chemical waste. Hypervalent iodine compounds, which can be prepared from iodoarenes like this compound, are particularly well-suited for this approach. arkat-usa.org The general principle involves the hypervalent iodine reagent acting as an oxidant in a chemical transformation, after which it is reduced back to the parent iodoarene. This iodoarene can then be isolated and re-oxidized, completing the catalytic cycle.

While specific studies detailing the recycling of this compound are not prevalent, the methodologies established for other iodoarenes are broadly applicable. For instance, polymer-supported and other immobilized hypervalent iodine reagents have been developed to simplify the recovery and reuse of the aryl iodide precursor after the reaction. arkat-usa.org In one documented strategy, a fluoro-iodane reagent was regenerated from the resulting benzyl (B1604629) alcohol byproduct in a 91% yield after a fluorination reaction, showcasing the high efficiency of such recycling protocols. nih.gov This approach enhances the economic and environmental viability of using these powerful reagents.

Use as a Precursor for Hypervalent Iodine(III) Reagents

This compound serves as a key starting material for the synthesis of various hypervalent iodine(III) reagents. These reagents are prized in organic synthesis for their mild and selective oxidizing properties, offering an environmentally friendlier alternative to many heavy metal-based oxidants. arkat-usa.orgnih.gov The electron-withdrawing nature of the two fluorine atoms on the aromatic ring can influence the reactivity and stability of the resulting hypervalent iodine species. The conversion of the parent iodoarene into its hypervalent iodine(III) form is the crucial first step for a wide array of synthetic applications. arkat-usa.org

Difluoro(aryl)-λ³-iodanes (ArIF₂) are versatile fluorinating agents, and their synthesis from iodoarenes is a well-established transformation. For this compound, the corresponding λ³-iodane, 1,2-Difluoro-4-methoxy-3-(difluoro-λ³-iodanyl)benzene, can be prepared through direct fluorination. Common fluorinating agents used for this purpose include xenon difluoride (XeF₂) or commercially available reagents like Selectfluor. These reactions are typically performed in an appropriate solvent such as acetonitrile. Aryl-IF₂ compounds are known to be sensitive to moisture and are often prepared and used directly in subsequent reactions. arkat-usa.org

The general reaction for the synthesis of an aryl-IF₂ compound is shown below:

| Precursor | Reagent | Product |

| Ar-I | XeF₂ or Selectfluor | Ar-IF₂ |

| This compound | XeF₂ or Selectfluor | 1,2-Difluoro-4-methoxy-3-(difluoro-λ³-iodanyl)benzene |

Further oxidation and fluorination of the ArIF₂ species can, in principle, lead to the corresponding tetrafluoro(aryl)-λ⁵-iodanes (ArIF₄), although this requires more potent fluorinating agents.

Photochemical and Electrochemical Transformations

Recent innovations in synthetic methodology have focused on using light or electricity to drive chemical reactions, offering unique reactivity and improved control. The iodoarene functional group in this compound makes it a suitable candidate for such transformations.

While specific examples employing this compound in photoelectrochemical late-stage functionalization are not widely reported, the principles have been demonstrated with related compounds. These methods often involve the generation of highly reactive intermediates under mild conditions. For instance, photocatalysis is used in conjunction with hypervalent iodine reagents for various group transfer reactions. nih.gov The combination of light and electricity can provide a powerful tool for generating radicals or other reactive species from aryl iodides for C-H functionalization, allowing for the modification of complex molecules at late stages of a synthesis.

Electrochemical methods provide a powerful and reagent-free way to generate hypervalent iodine species. An electrochemical approach has been successfully used for the synthesis of chromanes, where a p-tolyl-difluoro-λ³-iodane was formed in situ via the electrochemical oxidation of 4-iodotoluene (B166478) at the anode. nih.gov This electrochemically generated reagent then participates in the desired cyclization reaction.

This strategy can be directly applied to this compound. By subjecting it to anodic oxidation in a suitable electrolyte containing a fluoride (B91410) source (such as a HF:amine mixture), the corresponding difluoro-λ³-iodane can be generated in situ. This reactive intermediate can then be used for a variety of transformations, such as the fluorocyclization of unsaturated alcohols or amines, without the need to handle the often unstable aryl-IF₂ reagent directly. nih.gov

Future Research Directions and Perspectives

Exploration of Novel Reactivity and Selectivity in Fluorinated Systems

The unique electronic properties conferred by fluorine atoms on an aromatic ring present a fertile ground for discovering novel chemical transformations.

Future research will likely focus on the activation of carbon-carbon (C–C) and carbon-oxygen (C–O) bonds in fluorinated arenes. While carbon-fluorine (C–F) and carbon-hydrogen (C–H) bond activation have been more extensively studied, the selective cleavage and formation of C–C and C–O bonds in the presence of fluorine substituents remains a significant challenge. nih.govresearchgate.net The development of catalytic systems capable of these transformations could unlock new synthetic pathways. For instance, rhodium-catalyzed cross-coupling reactions have shown promise in the functionalization of fluorinated olefins through C–C bond formation, suggesting potential for similar strategies with fluorinated arenes. nih.gov The activation of the C–O bond in the methoxy (B1213986) group of 1,2-difluoro-3-iodo-4-methoxybenzene, for example, could provide a new avenue for introducing a variety of functional groups at that position.

Research in this area could lead to the development of cascade reactions where multiple bonds are formed in a single synthetic step, enhancing molecular complexity efficiently. ncn.gov.pl The catalytic generation of transition-metal metalloenolates and alkynilides is an emerging area for developing new C-C bond-forming reactions. wustl.edu

The introduction of novel fluorinated functional groups is another promising frontier. While groups like trifluoromethyl (–CF3) are common, the exploration of less conventional fluorinated moieties could lead to compounds with unique properties. Research is ongoing to develop methods for the direct installation of a wider variety of fluorinated groups onto aromatic scaffolds. ncn.gov.pl For example, the development of reagents and methods for the introduction of groups like –OCF3 or sulfur-containing fluorinated moieties is of considerable interest. researchgate.net The direct use of sulfuryl fluoride (B91410) (SO2F2) gas in sulfur(VI) fluoride exchange (SuFEx) click chemistry is an efficient strategy, though challenges in handling the toxic gas persist. acs.org

The table below summarizes potential areas of exploration for novel reactivity in fluorinated systems.

| Research Area | Focus | Potential Impact |

| C–C Bond Activation | Development of catalysts for selective C–C bond cleavage and formation in fluorinated arenes. | Access to new molecular scaffolds and complex fluorinated compounds. |

| C–O Bond Activation | Selective activation of C–O bonds (e.g., in methoxy groups) on fluorinated rings. | Novel functionalization strategies at positions not easily accessible by other means. |

| Unexplored Functional Groups | Synthesis and installation of novel fluorinated moieties beyond common groups like –CF3. | Discovery of compounds with unique electronic, physical, and biological properties. |

| Cascade Reactions | Designing one-pot multi-step reactions involving fluorinated substrates. | Increased synthetic efficiency and rapid generation of molecular diversity. |

Development of More Sustainable and Greener Synthetic Routes

A significant push in modern chemistry is the development of synthetic methods that are more environmentally benign.

Flow chemistry and microreactor technology offer substantial advantages for the synthesis of fluorinated compounds, including this compound. nih.govresearchgate.netresearchgate.net These technologies enable precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for managing the often highly exothermic and rapid nature of fluorination reactions. researchgate.netbeilstein-journals.org The use of microreactors can enhance safety, especially when handling hazardous reagents like elemental fluorine or diethylaminosulfur trifluoride (DAST). researchgate.netdurham.ac.uk Flow systems can also improve reaction yields and selectivity while minimizing waste generation. durham.ac.uk Future research will likely focus on integrating flow chemistry with other green technologies and expanding the range of fluorination reactions that can be performed under flow conditions. acs.org The ability to generate reactive gases on demand within a confined microfluidic environment circumvents many of the challenges associated with their storage and handling. acs.org

Biocatalysis is emerging as a powerful tool for the synthesis of fluorinated compounds under mild and environmentally friendly conditions. nih.govrsc.org Enzymes such as fluorinases, cytochrome P450 enzymes, and lipases are being explored for their ability to catalyze the formation of C–F bonds and other transformations on fluorinated substrates. nih.govacs.org While naturally occurring fluorinated compounds are rare, the use of engineered enzymes is expanding the scope of biocatalytic fluorination. nih.govresearchgate.net Future research will focus on discovering new enzymes, engineering existing ones for enhanced activity and substrate specificity, and developing multi-enzyme cascade reactions for the efficient synthesis of complex fluorinated molecules. nih.govnih.gov The integration of biocatalysis with flow processes presents a particularly promising avenue for sustainable chemical production. portlandpress.com

The following table highlights the benefits of sustainable and greener synthetic routes.

| Technology | Advantages | Future Research Focus |

| Flow Chemistry | Enhanced safety, precise reaction control, improved efficiency, reduced waste. beilstein-journals.orgdurham.ac.uk | Integration with other green technologies, automation, and scale-up of fluorination processes. |

| Biocatalysis | Mild reaction conditions, high selectivity, use of renewable resources, reduced environmental impact. rsc.orgnih.gov | Enzyme discovery and engineering, development of multi-enzyme cascades, integration with flow systems. nih.govportlandpress.com |

Advanced Mechanistic Studies and Computational Modeling